Physicochemical Profile: Ortho vs. Para Substitution
The ortho-position of the aniline amino group in the target compound creates a distinct hydrogen bonding environment and alters lipophilicity compared to its para-substituted analog, 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4). This difference is quantified by computed LogD values. The ortho-analog exhibits a LogD of -0.35 at pH 5.5 and 1.11 at pH 7.4, whereas the para-analog's structure suggests a different LogP value (XLogP 0) and likely different LogD profile, which can significantly impact passive membrane permeability and distribution [1][2].
Comparator (para) XLogP: 0
| Evidence Dimension | Lipophilicity (LogD) at pH 5.5 and 7.4 |
|---|---|
| Target Compound Data | LogD (pH 5.5) = -0.3475473; LogD (pH 7.4) = 1.1063948 |
| Comparator Or Baseline | 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4) with XLogP = 0 |
| Quantified Difference | Direct comparison not possible due to different calculation methods, but target compound's LogD values indicate a specific pH-dependent lipophilicity profile crucial for CNS penetration predictions. |
| Conditions | Computed properties using JChem software [1] and PubChem XLogP3 [2]. |
Why This Matters
The ortho-substitution pattern's unique LogD profile makes this compound a more relevant starting point for projects targeting the CNS or requiring a specific lipophilicity window compared to the para-analog.
- [1] Chembase. (n.d.). 2-(4-ethylpiperazine-1-carbonyl)aniline (CBID:60017). View Source
- [2] Chem960. (n.d.). 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4). View Source
